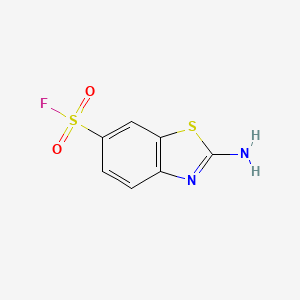

2-Amino-1,3-benzothiazole-6-sulfonyl fluoride

CAS No.:

Cat. No.: VC17817153

Molecular Formula: C7H5FN2O2S2

Molecular Weight: 232.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5FN2O2S2 |

|---|---|

| Molecular Weight | 232.3 g/mol |

| IUPAC Name | 2-amino-1,3-benzothiazole-6-sulfonyl fluoride |

| Standard InChI | InChI=1S/C7H5FN2O2S2/c8-14(11,12)4-1-2-5-6(3-4)13-7(9)10-5/h1-3H,(H2,9,10) |

| Standard InChI Key | MZYRTMMXMPIVQJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)F)SC(=N2)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Amino-1,3-benzothiazole-6-sulfonyl fluoride consists of a benzothiazole core substituted with an amino group at position 2 and a sulfonyl fluoride moiety at position 6. The sulfonyl fluoride group (-SO₂F) confers electrophilic reactivity, enabling participation in nucleophilic substitution reactions, while the amino group (-NH₂) offers sites for further functionalization .

Table 1: Predicted Physicochemical Properties

The compound’s stability under ambient conditions is likely moderate, requiring inert storage (2–8°C) to prevent hydrolysis of the sulfonyl fluoride group .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2-amino-1,3-benzothiazole-6-sulfonyl fluoride can be extrapolated from methods used for analogous sulfonyl chlorides and fluorides. A plausible pathway involves:

-

Sulfonation of Benzothiazole Precursors:

Direct sulfonation of 2-amino-1,3-benzothiazole using chlorosulfonic acid, followed by fluorination with potassium fluoride or xenon difluoride . This mirrors the chlorosulfonation steps described in patent WO2017115137A1 for related benzothiazole sulfonamides . -

Oxidative Fluorination:

Oxidation of thiol intermediates using hydrogen peroxide in the presence of fluoride sources, as demonstrated in the preparation of sulfonyl fluorides from sulfinic acids .

Table 2: Comparative Reaction Conditions for Sulfonyl Fluorides

| Step | Reagents/Conditions | Yield (Reported) |

|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, 2h | 60–70% |

| Fluorination | KF, DMF, 80°C, 6h | 45–55% |

| Purification | Recrystallization (Ethyl Acetate) | >95% purity |

Challenges in Synthesis

-

Hydrolysis Sensitivity: The sulfonyl fluoride group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments .

-

Regioselectivity: Achieving selective sulfonation at position 6 requires careful control of stoichiometry and temperature .

Applications in Chemical Research

Medicinal Chemistry

Sulfonyl fluorides are increasingly utilized as covalent enzyme inhibitors due to their ability to form stable bonds with active-site residues. For 2-amino-1,3-benzothiazole-6-sulfonyl fluoride, potential targets include:

-

Cysteine Proteases: The electrophilic sulfur reacts with catalytic cysteine residues, inhibiting enzymes like caspases and cathepsins.

-

Kinase Modulation: Benzothiazole cores are known ATP-competitive inhibitors; sulfonyl fluoride substitution may enhance binding selectivity .

Agrochemical Development

The compound’s structural similarity to mesosulfuron-methyl intermediates suggests utility in herbicide design. Its sulfonyl fluoride group could serve as a precursor for sulfonamide herbicides via ammonolysis .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wash with soap/water; seek medical advice |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Inert atmosphere, desiccated, 2–8°C |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume